molecular formula C13H13NO3 B2918702 ethyl2-(1-methyl-1H-indol-2-yl)-2-oxoacetate CAS No. 124563-78-6

ethyl2-(1-methyl-1H-indol-2-yl)-2-oxoacetate

Cat. No.: B2918702
CAS No.: 124563-78-6
M. Wt: 231.251
InChI Key: WAQKLUUIVGPEAT-UHFFFAOYSA-N
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Description

Ethyl2-(1-methyl-1H-indol-2-yl)-2-oxoacetate is a compound that belongs to the family of indole derivatives. Indole derivatives are significant heterocyclic systems found in many natural products and drugs. These compounds play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of ethyl2-(1-methyl-1H-indol-2-yl)-2-oxoacetate typically involves the reaction of indole derivatives with ethyl oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere. The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl2-(1-methyl-1H-indol-2-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Common reagents include halogens and nitrating agents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Ethyl2-(1-methyl-1H-indol-2-yl)-2-oxoacetate has several scientific research applications:

Comparison with Similar Compounds

Ethyl2-(1-methyl-1H-indol-2-yl)-2-oxoacetate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent with a different substitution pattern on the indole ring.

    1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide: Another indole derivative with potent antiviral activity.

This compound is unique due to its specific substitution pattern and the presence of the oxoacetate group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(1-methylindol-2-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)12(15)11-8-9-6-4-5-7-10(9)14(11)2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQKLUUIVGPEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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